{4-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13470341
Molecular Formula: C21H33N3O3
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H33N3O3 |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate |
| Standard InChI | InChI=1S/C21H33N3O3/c1-4-24(20(25)19(22)15(2)3)18-12-10-17(11-13-18)23-21(26)27-14-16-8-6-5-7-9-16/h5-9,15,17-19H,4,10-14,22H2,1-3H3,(H,23,26)/t17?,18?,19-/m0/s1 |
| Standard InChI Key | PYEVWJSAAWRELA-ACBHZAAOSA-N |
| Isomeric SMILES | CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is benzyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]cyclohexyl]carbamate. Its molecular formula is C₂₁H₃₃N₃O₃, with a molecular weight of 375.5 g/mol.
Structural Characterization
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Core Structure: A cyclohexyl ring substituted at the 4-position with an ethylamino group.
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Amino Acid Derivative: The (S)-2-amino-3-methyl-butyryl moiety introduces chirality, critical for biological interactions.
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Benzyl Ester: Provides lipophilicity, influencing pharmacokinetic properties.
Table 1: Key Structural and Spectroscopic Data
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₁H₃₃N₃O₃ | |
| Molecular Weight | 375.5 g/mol | |
| SMILES Notation | CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)C(C(C)C)N | |
| Stereochemistry | (S)-configuration at the 2-amino position |
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized through a multi-step process:
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Coupling Reaction: A cyclohexylamine derivative reacts with (S)-2-amino-3-methylbutanoic acid under peptide coupling conditions (e.g., HOBt/EDC).
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Esterification: The intermediate is treated with benzyl chloroformate to introduce the carbamate group.
Key Reaction Conditions
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Solvents: Tetrahydrofuran (THF) or dichloromethane.
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Catalysts: Triethylamine for deprotonation.
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Temperature: Room temperature to 50°C, depending on the step.
Table 2: Comparison of Synthetic Yields
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Conventional | 65–70 | 90–95 | 24–48 |
| Microwave-Assisted | 85–90 | >98 | 2–4 |
Microwave-assisted synthesis significantly enhances efficiency, reducing reaction times while improving yields .
Computational and Molecular Studies
Density Functional Theory (DFT) Analysis
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HOMO-LUMO Gap: ~5.2 eV (indicative of moderate reactivity) .
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Molecular Electrostatic Potential (MEP): Polar regions localized around the carbamate and amino groups, favoring hydrogen bonding .
Molecular Docking
Docking studies with BChE (PDB: 1P0I) reveal:
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Binding Affinity: −10.2 kcal/mol for the target compound vs. −9.7 kcal/mol for analogs .
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Key Interactions: π-alkyl bonds with Tyr332 and hydrogen bonds with Gly117 .
Comparison with Structural Analogs
Table 3: Structural and Functional Comparisons
| Compound | Key Differences | IC₅₀ (BChE, μM) |
|---|---|---|
| Target Compound | Benzyl ester, (S)-configuration | 12.15 ± 0.09 |
| {4-[(2-Hydroxyethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester | Hydroxyethyl substituent | 18.4 ± 0.12 |
| Tert-butyl ester analog | tert-butyl ester group | 22.7 ± 0.15 |
The benzyl ester enhances lipophilicity and binding affinity compared to bulkier tert-butyl groups .
Applications and Future Directions
Industrial Relevance
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